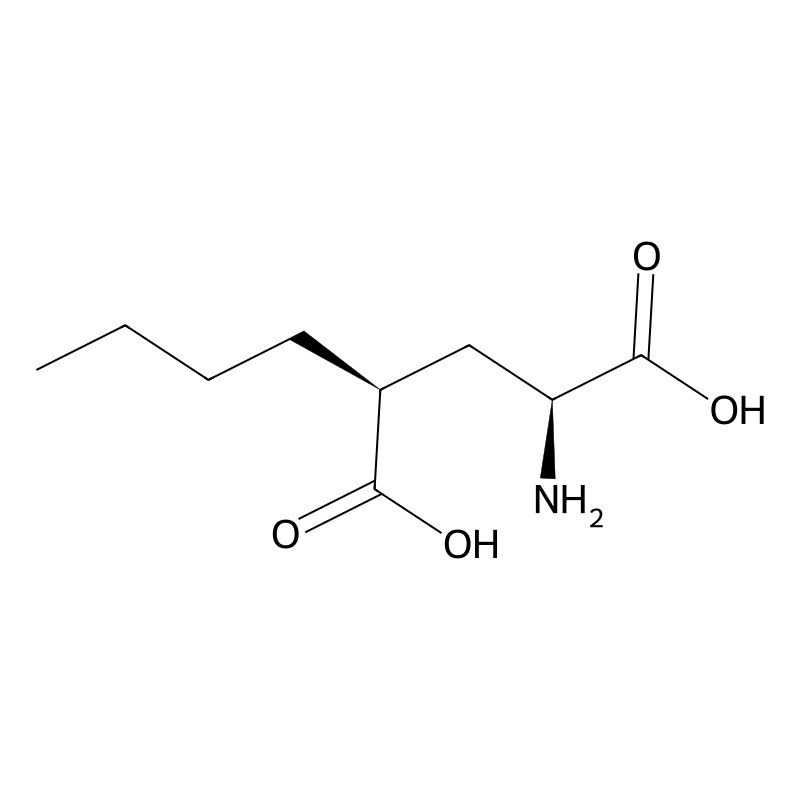(4S)-4-butyl-L-glutamic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Potential Applications in Drug Discovery
- Glutamate Receptor Modulators: Studies suggest that (4S)-4-butyl-L-glutamic acid may interact with glutamate receptors in the brain, which play a crucial role in various neurological functions. Source: "Synthesis and Biological Evaluation of (4S)-4-Alkyl Glutamic Acids as Potential Ligands for Metabotropic Glutamate Receptors":
- Anticonvulsant Activity: Preliminary research indicates that (4S)-4-butyl-L-glutamic acid may possess anticonvulsant properties, potentially offering new avenues for epilepsy treatment. Source: "Synthesis and Anticonvulsant Activity of (4S)-4-Alkyl Glutamic Acids":
Studies on Plant Physiology
- Regulation of Plant Growth: Research suggests that (4S)-4-butyl-L-glutamic acid may play a role in regulating plant growth and development. Source: "Enantioselective Synthesis and Biological Activity of (4S)-4-Alkyl Glutamic Acids"
(4S)-4-butyl-L-glutamic acid is a derivative of L-glutamic acid, characterized by the addition of a butyl group at the fourth carbon position. Its molecular formula is C9H17NO4, and it has a molecular weight of approximately 203.24 g/mol . The compound features a chiral center at the fourth carbon, which is critical for its biological activity and interaction with various receptors in the body. The structure of (4S)-4-butyl-L-glutamic acid can be depicted as follows:
- Chemical Structure: The compound consists of a central glutamic acid backbone with a butyl group attached to the fourth carbon. This modification influences its solubility and receptor binding properties.
There is no scientific research available on the mechanism of action of (4S)-4-butyl-L-glutamic acid. Modified amino acids can have diverse functions depending on their structure. Some possibilities include:
- Interference with protein function: The modified structure might prevent the compound from being incorporated into proteins, potentially affecting protein function.
- Ligand for receptors: The structure could allow it to bind to specific receptors in the body, potentially mimicking or antagonizing natural signaling molecules.
- Substrate for enzymes: Depending on the structure, it could be a substrate for enzymes, potentially affecting metabolic pathways.
- Alkylation Reactions: These reactions can be employed to introduce the butyl group onto L-glutamic acid, enhancing its hydrophobic characteristics and potentially altering its biological interactions.
- Esterification: The carboxylic acid group can react with alcohols to form esters, which may be useful in drug formulation and delivery systems.
- Decarboxylation: Under certain conditions, (4S)-4-butyl-L-glutamic acid may lose its carboxyl group, leading to the formation of butylated derivatives that could exhibit different pharmacological properties.
(4S)-4-butyl-L-glutamic acid exhibits significant biological activity due to its structural similarity to L-glutamic acid, a key neurotransmitter in the central nervous system. Its biological activities include:
- Receptor Interaction: It has been shown to interact with various glutamate receptors, such as NMDA and AMPA receptors, influencing neuronal signaling pathways .
- Neuroprotective Effects: Some studies suggest that derivatives of glutamic acid may provide neuroprotective effects against excitotoxicity, which is associated with neurodegenerative diseases.
- Potential Therapeutic Uses: Due to its unique structure, (4S)-4-butyl-L-glutamic acid may have applications in treating conditions like epilepsy or neurodegeneration by modulating glutamate levels in the brain.
The synthesis of (4S)-4-butyl-L-glutamic acid can be achieved through several methods:
- Alkylation of L-Glutamic Acid: This method involves the alkylation of L-glutamic acid using butyl halides in the presence of a base to facilitate the substitution at the fourth carbon.
- Enzymatic Synthesis: Utilizing enzymes such as transaminases or decarboxylases may allow for more selective modifications of L-glutamic acid to yield (4S)-4-butyl-L-glutamic acid.
- Chemical Modification: Starting from commercially available L-glutamic acid, chemical modifications such as protection-deprotection strategies can be employed to introduce the butyl group selectively.
(4S)-4-butyl-L-glutamic acid has several potential applications:
- Pharmaceutical Development: As a glutamate analog, it may serve as a lead compound for developing drugs targeting glutamate receptors.
- Neuroscience Research: It can be used in research settings to study neuronal signaling and excitotoxicity mechanisms.
- Nutraceuticals: Its potential neuroprotective properties could make it suitable for dietary supplements aimed at cognitive health.
Interaction studies involving (4S)-4-butyl-L-glutamic acid focus on its binding affinity and efficacy at various glutamate receptors. Key findings include:
- Selective Agonism/Antagonism: Research indicates that (4S)-4-butyl-L-glutamic acid may act as a selective agonist or antagonist at certain receptor subtypes, influencing synaptic plasticity and neurotransmission .
- Comparative Binding Studies: Studies comparing (4S)-4-butyl-L-glutamic acid with other glutamate derivatives reveal differences in receptor selectivity and potency, highlighting its unique pharmacological profile.
Similar Compounds
Several compounds share structural similarities with (4S)-4-butyl-L-glutamic acid. A comparison highlights their uniqueness:
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| L-Glutamic Acid | Standard amino acid without alkyl substitution | Major neurotransmitter |
| 3-Hydroxybutyric Acid | Hydroxy derivative of butyric acid | Neuroprotective effects |
| (2S,3S)-3-Hydroxyglutamic Acid | Hydroxy derivative at C-3 | Selective agonist for mGluR1 |
| N-Boc-Glutamic Acid | Protected form of glutamic acid | Used in peptide synthesis |
Each of these compounds exhibits distinct biological activities and receptor affinities, making (4S)-4-butyl-L-glutamic acid unique due to its specific modifications and resultant pharmacological properties.








